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Introduction to Pemigatinib and Metabolic Stability Assessment
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Compound Focus: Pemigatinib

CAS No.: 1513857-77-6

Cat. No.: S538936

Pemigatinib (PMB) is a potent, selective small-molecule inhibitor of fibroblast growth factor receptors 1, 2,
and 3 (FGFR1-3) approved for the treatment of adults with previously treated, unresectable metastatic or
locally advanced cholangiocarcinoma with an FGFR2 fusion or rearrangement [1] [2]. As a
Biopharmaceutics Classification System Class II compound with high permeability and pH-dependent
solubility [3], understanding its metabolic fate is crucial for drug development and clinical application. In
vitro metabolic stability assessment in human liver microsomes provides critical parameters such as in vitro
half-life (t1/2) and intrinsic clearance (CLint), which help predict in vivo bioavailability and potential drug-
drug interactions [1]. This protocol outlines a validated LC-MS/MS method for quantifying pemigatinib in

HLM matrix and evaluating its metabolic stability.

Materials and Equipment

Chemicals and Reagents

¢ Pemigatinib (PMB) (99.88% purity) and Flavopiridol (FLV) (99.72% purity, used as Internal
Standard, 1S) should be procured from a reliable supplier (e.g., MedChem Express Company) [1].

¢ Pooled Human Liver Microsomes (HLM) (e.g., M0567, 20 mg mL~1 in 250 mM sucrose buffer) from
male donors, stored at -70 °C until use [1].

¢ Solvents: Acetonitrile (ACN) and Formic Acid of HPLC grade (e.g., Sigma-Aldrich) [1].

e Water: HPLC grade, obtained from a water purification system (e.g., Milli-Q plus) [1].

e NADPH Regenerating System (or its individual components) to initiate the metabolic reaction.
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Instruments and Software

e LC-MSIMS System: Consisting of an Acquity UPLC and an Acquity TQD Mass Spectrometer [1].

o Data Acquisition Software: MassLynx 4.1 with QuanLynx for data processing [1].

¢ Chromatography Column: ZORBAX Eclipse plus-C18 column (i.d. 2.1 mm, particle size 1.8 ym,
length 50 mm) [1].

e Vacuum Pump and Nitrogen Generator [1].

e Collision Gas: Argon (99.999% purity) [1].

Experimental Workflow

The following diagram summarizes the key stages of the pemigatinib metabolic stability protocol:
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Detailed Protocol

Preparation of Solutions
¢ Pemigatinib Working Solution: Prepare a 1 uM working solution of PMB in the HLM matrix. This
concentration is below the Michaelis-Menten constant, ensuring a linear relationship between
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metabolic incubation time and metabolic rate [4].

¢ Incubation Buffer: 100 mM potassium phosphate buffer (pH 7.4) is commonly used for microsomal
incubations.

¢ NADPH Regenerating System: Prepare according to standard protocols to provide a constant
supply of NADPH during the incubation.

¢ Internal Standard Solution: Prepare a working solution of Flavopiridol (IS) in acetonitrile.

Microsomal Incubation Procedure

¢ Pre-incubation: In a pre-warmed tube (37°C), mix the HLM (e.g., 0.5 mg/mL final protein
concentration) with the PMB working solution and incubation buffer. The final volume is typically 100-
200 pL.

¢ Initiation: Start the enzymatic reaction by adding the NADPH regenerating system. For control
samples (to account for non-NADPH-dependent degradation), add an equal volume of buffer without
NADPH.

¢ Incubation: Maintain the reaction mixture in a water bath or thermal shaker at 37°C. Aliquot a specific
volume (e.g., 50 pL) from the incubation mixture at predetermined time points (e.g., 0, 5, 15, 30, 45,
60 minutes).

e Termination: Immediately transfer each aliquot to a tube containing a sufficient volume of ice-cold
acetonitrile with the internal standard (Flavopiridol) to terminate the reaction. A typical ratio is 1:2
(sample:ACN).

¢ Processing: Vortex the terminated samples vigorously, then centrifuge at high speed (e.g., 13,000
rpm for 10 minutes) to precipitate proteins. Collect the clear supernatant for LC-MS/MS analysis.

LC-MS/MS Analytical Conditions

The following table summarizes the optimized LC-MS/MS parameters for pemigatinib quantification.

e Table 1: Liquid Chromatography Conditions [1]

Parameter Specification

Column ZORBAX Eclipse plus-C18 (50 mm x 2.1 mm, 1.8 um)
Column Temperature 22+2°C

Mobile Phase 30% Acetonitrile : 70% Aqueous (0.1% Formic Acid in Water)
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Parameter

Elution Mode

Flow Rate

Injection Volume

Run Time

Specification

Isocratic

0.3 mL/min

5puL

2 minutes

e Table 2: Mass Spectrometry Conditions [1]

Parameter

Specification

lonization Source

Detection Mode

Source Temperature

Desolvation Gas (N2)

Collision Gas (Ar)

Analyte

Pemigatinib (PMB)

IS (Flavopiridol)

Electrospray lonization (ESI), Positive Mode

Multiple Reaction Monitoring (MRM)

350 °C

650 L/h

0.14 mL/min

MRM Transitions (Cone Voltage, Collision Energy)

488 — 401 (26 V, 16 V); 488 — 186 (26 V, 36 V)

402 - 341 (40 V, 24 V); 402 — 70 (40 V, 30 V)

Data Analysis and Key Findings

Calibration Curve and Method Validation

A calibration curve for PMB should be constructed in the HLM matrix over the concentration range of 5 to

500 ng mL! [1]. The method demonstrates excellent linearity (R? = 0.9995) [1]. Key validation parameters
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are summarized below:

e Table 3: Analytical Method Validation Data [1]

Validation Parameter Result

Lower Limit of Quantification (LLOQ) 5 ng/mL

Inter-day Accuracy & Precision Within £10% variability
Intra-day Accuracy & Precision Within £10% variability
Mean Recovery of PMB 101.7 £ 4.48%

Calculation of Metabolic Stability Parameters

The remaining percentage of PMB at each time point is calculated relative to the zero-time point. A plot of
the natural logarithm (In) of the PMB concentration versus time is generated. The slope of the linear

regression line (k) represents the in vitro degradation rate constant [1].
e In vitro Half-life (t/2): Calculated using the formula: (t_{1/2} =\frac{0.693}{k} )

¢ Intrinsic Clearance (CLint): Calculated using the "well-stirred" model: ( CL_{int} = \frac{0.693}

{in\ vitro\ t_{1/2}} \times \frac{Incubation\ Volume} {Microsomal\ Protein} )

o Table 4: Experimentally Determined Metabolic Stability Parameters for Pemigatinib [1]

Parameter Value

In vitro Half-life (t1/2) 27.29 minutes
Intrinsic Clearance (CLint) 25.40 pL min~* mg*
Extraction Ratio Moderate
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Discussion and Conclusion

The developed LC-MS/MS method is specific, sensitive, and reproducible for quantifying pemigatinib in an
HLM matrix [1]. The use of an isocratic mobile phase and MRM detection enhances selectivity and

efficiency compared to gradient methods or selective reaction monitoring (SRM) [1].

The measured metabolic parameters indicate that pemigatinib has a moderate in vitro half-life of 27.29
minutes and a corresponding intrinsic clearance of 25.40 pL min~' mg™ [1]. This moderate extraction
ratio suggests that pemigatinib is expected to have good bioavailability in vivo [1], which is consistent with

its favorable pharmacokinetic profile observed clinically [3] [2].

Furthermore, in vitro and clinical data confirm that pemigatinib is primarily metabolized by Cytochrome
P450 3A4 (CYP3A4) [3]. This highlights the potential for drug-drug interactions with strong CYP3A4
inhibitors (e.g., itraconazole) or inducers (e.g., rifampin). Dose adjustments are recommended when co-

administering pemigatinib with strong or moderate CYP3A4 inhibitors [3].

In summary, this protocol provides a robust framework for assessing the metabolic stability of pemigatinib,

yielding critical data that supports its continued development and safe clinical application.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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